

Synthesis and characterization of 1-(3-Chlorophenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)piperazine

Cat. No.: B195711

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Characterization of **1-(3-Chlorophenyl)piperazine**

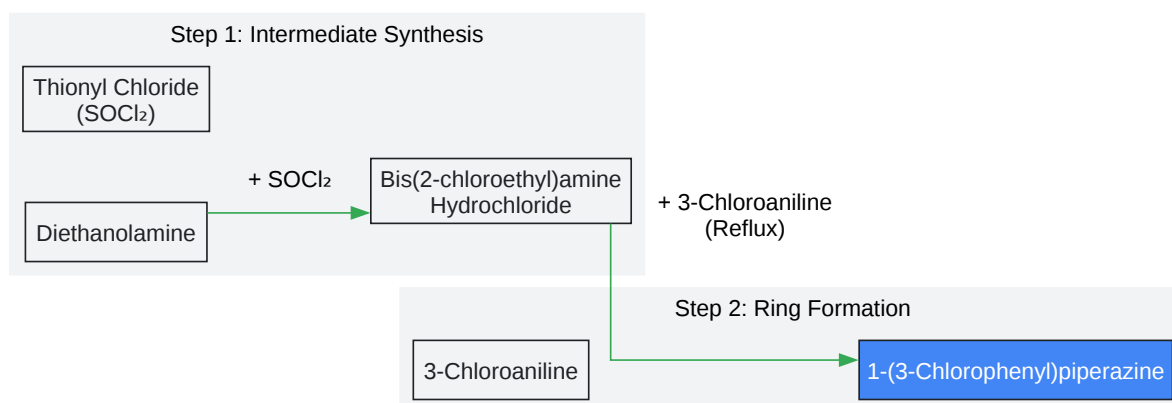
Introduction

1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is an N-aryl piperazine derivative. It holds significant interest in the fields of medicinal chemistry and pharmacology. mCPP is recognized both as a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Trazodone, and as a major active metabolite of Trazodone and Nefazodone.^{[1][2][3][4]} Its pharmacological profile is primarily characterized by its activity as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT_{2C} receptor.^{[2][4]} This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of **1-(3-Chlorophenyl)piperazine**, intended for researchers, scientists, and professionals in drug development.

Synthesis of 1-(3-Chlorophenyl)piperazine

The most prevalent and well-documented method for synthesizing **1-(3-Chlorophenyl)piperazine** involves the condensation reaction between 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride.^{[5][6]} This reaction is typically performed under reflux conditions in a suitable solvent such as xylene or water.^{[5][6]} An alternative, though less detailed in the literature, involves the reaction of 3-chlorobenzyl chloride with piperazine in the presence of a base.^[7]

The primary synthesis route begins with the preparation of bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.[5][8] This intermediate is then reacted with 3-chloroaniline to form the piperazine ring and yield the desired product.



[Click to download full resolution via product page](#)

Synthesis pathway for **1-(3-Chlorophenyl)piperazine**.

Experimental Protocols

Protocol 1: Synthesis via 3-Chloroaniline and Bis(2-chloroethyl)amine Hydrochloride

This protocol is adapted from established industrial and patent literature.[5][6][9]

- Preparation of Bis(2-chloroethyl)amine Hydrochloride:
 - In a suitable reaction vessel equipped with a stirrer and reflux condenser, add diethanolamine (1.0 eq) to a solvent such as chloroform or xylene.[5][8]
 - Slowly add thionyl chloride (SOCl₂) (2.0-4.0 eq) dropwise while maintaining stirring and cooling, as the reaction is exothermic.

- After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.
- The resulting solid, bis(2-chloroethyl)amine hydrochloride, can be purified by recrystallization from a suitable solvent like acetone.[8]
- Synthesis of **1-(3-Chlorophenyl)piperazine**:
 - Charge the reaction vessel with water, 3-chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a base such as sodium hydroxide.[6] Alternatively, the reaction can be run in xylene with a catalytic amount of an acid like p-toluenesulfonic acid.[5]
 - Heat the mixture to reflux (approx. 90-145°C depending on the solvent) and maintain for 15-24 hours.[6][8] Monitor the reaction's progress by an appropriate analytical method (e.g., GC or HPLC).
 - Upon completion, cool the reaction mixture.
 - If using an aqueous system, add an organic solvent like toluene to extract the product.[6] Separate the organic layer. If using an organic solvent system, cool the mixture to crystallize the hydrochloride salt of the product, which can be filtered.[5]
 - Wash the organic layer or the filtered product with water and/or brine to remove inorganic salts.
 - The solvent is removed from the organic layer by distillation under reduced pressure to yield the final product, **1-(3-chlorophenyl)piperazine**. [6] Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 2: General Characterization by GC-MS

This protocol outlines a general procedure for the analysis of mCPP, often used in toxicological and forensic settings.[10][11]

- Sample Preparation (e.g., from a reaction mixture or biological matrix):

- Perform a liquid-liquid extraction. Acidify the aqueous sample and wash with a non-polar solvent to remove neutral and acidic impurities.
- Basify the aqueous layer and extract the mCPP into an organic solvent (e.g., diethyl ether, ethyl acetate).
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Derivatization (Optional but common):
 - For enhanced volatility and chromatographic performance, the extracted residue can be acetylated. This is achieved by adding an acetylating agent like acetic anhydride, often with microwave assistance.[\[10\]](#)[\[11\]](#)
- GC-MS Analysis:
 - Reconstitute the dried extract or derivatized product in a suitable solvent (e.g., methanol, ethyl acetate).
 - Inject an aliquot into a GC-MS system.
 - GC Conditions: Use a non-polar capillary column (e.g., VF-5MS or similar).[\[12\]](#) Employ a temperature ramp program, for example, starting at 60°C and ramping up to 270°C, to ensure separation of analytes.[\[12\]](#)
 - MS Conditions: Operate the mass spectrometer in full-scan electron ionization (EI) mode.
 - Identify mCPP based on its retention time and the fragmentation pattern in its mass spectrum.

Data Presentation

Physicochemical Properties

The key physicochemical properties of **1-(3-Chlorophenyl)piperazine** are summarized below.

Property	Value	Reference
Chemical Name	1-(3-chlorophenyl)piperazine	[1]
Synonyms	m-Chlorophenylpiperazine, mCPP	[1]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂	[1][12]
Molecular Weight	196.67 g/mol	[1][12]
Appearance	White to off-white crystalline solid/powder	[7]
Melting Point	162-164 °C (free base)	[7]
210-214 °C (dec.) (HCl salt)	[2][4]	
Boiling Point	~285-287 °C	[7]
Solubility	Soluble in methanol, ethanol, DMSO	[2][7]
Sparingly soluble in water	[7]	

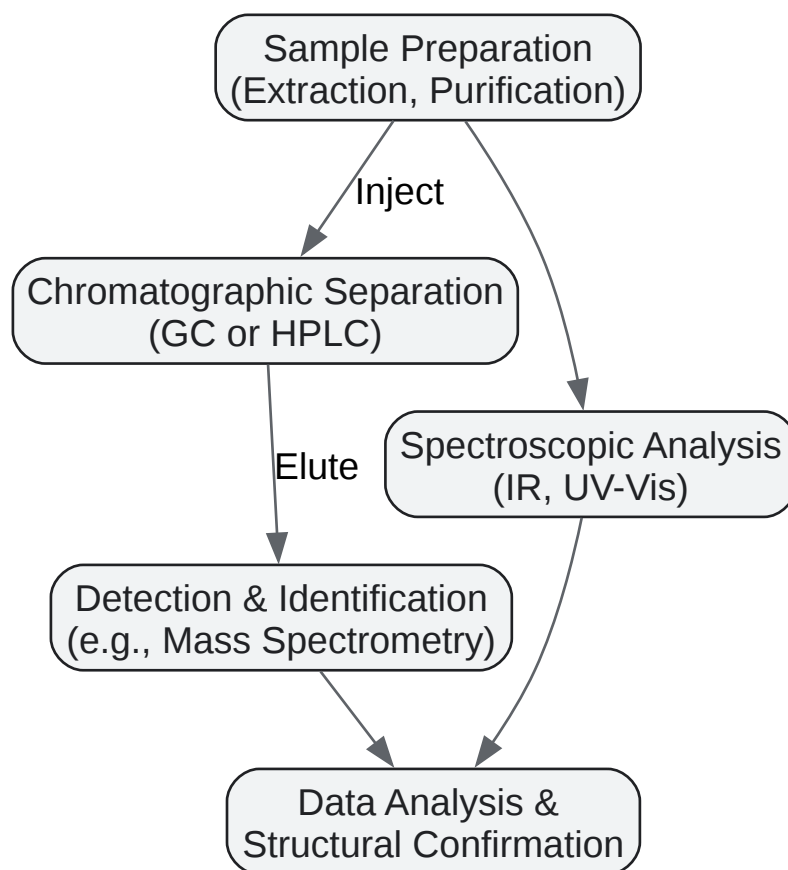
Analytical Characterization Data

Summary of spectroscopic and chromatographic data used for the identification and characterization of **1-(3-Chlorophenyl)piperazine**.

Analytical Technique	Characteristic Data	Reference
UV-Vis Spectroscopy	λ_{max} : 211, 249, 288 nm (in PBS, pH 7.2)	[3]
GC-MS (EI)	Key Mass Fragments (m/z): 196 (M+), 156, 154, 122	[1]
Kovats Retention Index	1777.1 (Semi-standard non-polar column)	[1]
Infrared (IR) Spectroscopy	ATR-IR data available	[1]
LC-MS	ESI-MS/MS data available	[13][14]

Visualization of Analytical Workflow

The general workflow for the characterization of a synthesized chemical compound like mCPP is depicted below.



[Click to download full resolution via product page](#)

General analytical workflow for characterization.

Safety and Handling

1-(3-Chlorophenyl)piperazine is considered hazardous and requires careful handling.

Appropriate personal protective equipment (PPE) and engineering controls should be used.

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity	Acute Tox. 4 (Oral), H302: Harmful if swallowed	Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. Call a POISON CENTER or doctor if you feel unwell.[1][15]
Skin Irritation	Skin Irrit. 2, H315: Causes skin irritation	Wear protective gloves. If skin irritation occurs: Get medical advice/attention. Wash contaminated clothing before reuse.[1][15]
Eye Irritation	Eye Irrit. 2, H319: Causes serious eye irritation	Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][15]
Respiratory Irritation	STOT SE 3, H335: May cause respiratory irritation	Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][15]
Handling & Storage	-	Handle in a well-ventilated area or under a chemical fume hood. Store in a cool, dry place away from heat, with the container tightly sealed.[7][16]

Conclusion

This technical guide has detailed the primary synthesis route and comprehensive characterization methods for **1-(3-Chlorophenyl)piperazine**. The provided protocols for

synthesis and analysis, along with tabulated physicochemical and safety data, serve as a valuable resource for professionals engaged in pharmaceutical research and development. The synthesis, primarily through the condensation of 3-chloroaniline and a bis(2-chloroethyl)amine precursor, is a robust method, while characterization relies on a combination of chromatographic and spectroscopic techniques to ensure purity and confirm identity. Adherence to strict safety protocols is mandatory when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. 1-(3-Chlorophenyl) piperazine Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 1-(3-Chlorophenyl)piperazine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Synthesis and characterization of 1-(3-Chlorophenyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195711#synthesis-and-characterization-of-1-3-chlorophenyl-piperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com